molecular formula C29H42O7S B565321 [(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 933762-22-2

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate

Cat. No.: B565321
CAS No.: 933762-22-2
M. Wt: 534.708
InChI Key: LLYWPLUTWPBBOB-QFMSHXMFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Tosyloxy-dihydropleuromutilin involves several steps. One common method includes the tosylation of dihydropleuromutilin. The process typically involves the use of p-toluenesulfonyl chloride (TsCl) as the tosylating agent in the presence of a base such as sodium tert-butoxide (NaOt-Bu) in a solvent like tetrahydrofuran (THF) . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for 2’-Tosyloxy-dihydropleuromutilin are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Tosyloxy-dihydropleuromutilin undergoes several types of chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the tosyl group, yielding dihydropleuromutilin.

    Oxidation Reactions: Oxidation can modify the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while reduction reactions typically yield dihydropleuromutilin.

Mechanism of Action

The mechanism of action of 2’-Tosyloxy-dihydropleuromutilin is closely related to that of pleuromutilin. Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The molecular targets include the bacterial ribosomal subunits, and the pathways involved are those related to protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3/t19-,20+,23-,25+,26+,27-,28?,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWPLUTWPBBOB-QFMSHXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676277
Record name (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933762-22-2
Record name (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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